Toll-like receptor modulator

Beschreibung

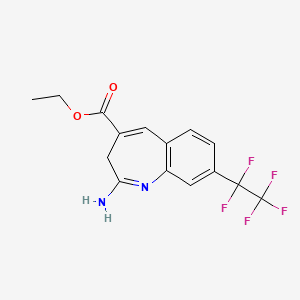

Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate (CAS: 926927-42-6) is a fluorinated benzoazepine derivative characterized by a perfluoroethyl (-CF₂CF₃) substituent at the 8-position of the benzazepine core. The perfluoroethyl group introduces strong electron-withdrawing effects, which may enhance metabolic stability and influence binding interactions compared to non-fluorinated analogs.

Eigenschaften

IUPAC Name |

ethyl 2-amino-8-(1,1,2,2,2-pentafluoroethyl)-3H-1-benzazepine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F5N2O2/c1-2-24-13(23)9-5-8-3-4-10(14(16,17)15(18,19)20)7-11(8)22-12(21)6-9/h3-5,7H,2,6H2,1H3,(H2,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZPANLPYRTVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(C=C2)C(C(F)(F)F)(F)F)N=C(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F5N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60580454 | |

| Record name | Ethyl 2-amino-8-(pentafluoroethyl)-3H-1-benzazepine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60580454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926927-42-6 | |

| Record name | Ethyl 2-amino-8-(pentafluoroethyl)-3H-1-benzazepine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60580454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Formation of the Benzo[b]azepine Core

The benzo[b]azepine scaffold is typically synthesized via cyclization reactions involving substituted anilines and appropriate carbonyl-containing precursors. The nitrogen atom in the seven-membered ring is introduced through amine-containing starting materials or intermediates.

Introduction of the Perfluoroethyl Group

The 8-position perfluoroethyl substituent is introduced using perfluoroethylating agents, which may include perfluoroethyl iodide or related reagents. The reaction is often conducted under conditions favoring nucleophilic substitution or radical addition, depending on the intermediate's nature.

Amination at the 2-Position

The 2-amino group is introduced via nucleophilic substitution or amination reactions on a suitable precursor, often involving halogenated intermediates or activated positions on the aromatic ring.

Esterification to Form Ethyl Carboxylate

The carboxylate ester at the 4-position is formed by esterification of the corresponding carboxylic acid or by using ethyl chloroformate or other ethylating agents under controlled conditions.

Representative Preparation Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | Substituted aniline + carbonyl precursor, acid/base catalysis | Formation of benzo[b]azepine core |

| 2 | Perfluoroethylation | Perfluoroethyl iodide, base or radical initiator | Introduction of perfluoroethyl group at 8-position |

| 3 | Amination | Ammonia or amine source, nucleophilic substitution | Introduction of amino group at 2-position |

| 4 | Esterification | Ethanol, acid catalyst or ethyl chloroformate | Formation of ethyl carboxylate at 4-position |

Research Findings and Optimization

- The perfluoroethylation step requires inert atmosphere conditions to prevent side reactions due to the high reactivity of perfluoroalkyl halides.

- Use of sulfobutylether β-cyclodextrin in formulations indicates the compound’s stability and solubility can be enhanced post-synthesis, which is critical for pharmaceutical applications.

- Concentrations of the compound in formulations range from 2 mg/ml to 15 mg/ml, suggesting that the synthetic method must yield high purity and stability to support such concentrations.

- The synthetic process must maintain the (IE, 4E) stereochemistry, which is crucial for biological activity, implying that stereoselective synthesis or purification steps are employed.

Analytical Characterization

- Purity and identity are confirmed by spectroscopic methods such as NMR, MS, and IR.

- The presence of the perfluoroethyl group is typically verified by ^19F NMR.

- Chromatographic techniques (HPLC) are used to assess purity and to isolate stereoisomers if necessary.

Summary Table of Key Preparation Aspects

| Aspect | Details |

|---|---|

| Core structure synthesis | Cyclization of substituted anilines with carbonyl precursors |

| Perfluoroethylation | Use of perfluoroethyl iodide under inert conditions |

| Amination | Nucleophilic substitution with ammonia or amines |

| Esterification | Ethylation via ethanol or ethyl chloroformate |

| Stereochemistry | Control of (IE, 4E) configuration |

| Purification | Chromatography, recrystallization |

| Stability considerations | Use of β-cyclodextrin derivatives in formulation |

Analyse Chemischer Reaktionen

Arten von Reaktionen: Toll-like-Rezeptor-Modulatoren durchlaufen verschiedene chemische Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wie Kaliumpermanganat oder Chromtrioxid.

Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitutionsreagenzien: Wie Halogene oder Nukleophile.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen vom jeweiligen Modulator und den Reaktionsbedingungen ab. So können beispielsweise bei der Oxidation Ketone oder Aldehyde entstehen, während bei der Reduktion Alkohole entstehen .

Wissenschaftliche Forschungsanwendungen

Toll-like Receptor Modulation

Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate acts primarily as a modulator of Toll-like receptors (TLRs), which play a crucial role in the immune response. The modulation of TLRs, specifically TLR7 and TLR8, has been linked to various therapeutic benefits:

- Immune Response Enhancement : The compound can enhance the immune response against pathogens by activating TLRs, which are pivotal in recognizing pathogen-associated molecular patterns (PAMPs) .

- Potential in Antiviral Therapy : Research indicates that TLR agonists can be utilized in antiviral therapies. Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate’s ability to activate these receptors positions it as a candidate for developing treatments against viral infections .

Cancer Therapy

The modulation of TLRs is also being investigated for its role in cancer immunotherapy:

- Tumor Microenvironment Modulation : By activating TLR pathways, this compound may help reshape the tumor microenvironment, enhancing the efficacy of existing cancer therapies .

- Combination Therapies : Studies suggest that combining TLR modulators like Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate with traditional chemotherapeutics can lead to improved outcomes in cancer treatment .

Neurodegenerative Diseases

Emerging research points to the potential use of TLR modulators in treating neurodegenerative diseases:

- Neuroinflammation Reduction : The compound's ability to modulate immune responses may help reduce neuroinflammation, which is a key factor in conditions like Alzheimer's disease .

Case Studies and Research Findings

Wirkmechanismus

Toll-like receptor modulators exert their effects by binding to toll-like receptors and altering their activity. The binding of the modulator to the receptor induces conformational changes that either enhance or inhibit the receptor’s ability to recognize pathogen-associated molecular patterns . This, in turn, affects downstream signaling pathways, leading to the activation or suppression of immune responses . The primary molecular targets include myeloid differentiation primary-response protein 88 and TIR domain-containing adaptor protein inducing interferon-β .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate with structurally related benzoazepine derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Structural and Substituent Comparisons

| Compound Name | 8-Position Substituent | Core Structure | Key Functional Groups |

|---|---|---|---|

| Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate | -CF₂CF₃ | Benzoazepine | Ethyl ester, amino, perfluoroethyl |

| TL8-506 (Ethyl 2-amino-8-(3-cyanophenyl)-3H-benzo[b]azepine-4-carboxylate) | 3-Cyanophenyl | Benzoazepine | Ethyl ester, amino, cyano |

| FR-III-10 (Ethyl (R)-8-ethynyl-6-(2-fluorophenyl)-4-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate) | Ethynyl | Imidazodiazepine | Ethyl ester, fluorophenyl |

Key Observations :

- Perfluoroethyl vs. However, the cyano group in TL8-506 may facilitate π-π stacking interactions with TLR8, contributing to its potency as a selective agonist .

- Electronic Effects: The -CF₂CF₃ group is a stronger electron-withdrawing substituent than cyano (-CN) or ethynyl (-C≡CH), which could alter the electron density of the benzazepine ring and impact receptor binding or solubility .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- Fluorinated substituents are known to resist CYP450-mediated metabolism, suggesting enhanced in vivo stability for the target compound relative to non-fluorinated analogs .

Key Observations :

- TL8-506: A potent TLR8 agonist with applications in cancer immunotherapy, demonstrating stronger activity than imidazoquinoline derivatives like resiquimod (R848) . Its 3-cyanophenyl group is critical for TLR8 binding.

- The perfluoroethyl group may shift selectivity or potency compared to TL8-506 due to steric/electronic differences .

Biologische Aktivität

Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate is a compound of significant interest due to its biological activity, particularly as a modulator of Toll-like receptors (TLRs). This article explores its synthesis, characterization, and biological effects, supported by data tables and relevant case studies.

Basic Information

- Chemical Name : Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate

- CAS Number : 926927-42-6

- Molecular Formula : C15H13F5N2O2

- Molecular Weight : 348.27 g/mol

Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate acts primarily as a Toll-like receptor modulator . TLRs are crucial components of the innate immune system, playing a vital role in pathogen recognition and activation of immune responses. This compound has been shown to influence TLR signaling pathways, which can lead to enhanced immune responses.

Research Findings

- In Vitro Studies : In cell culture experiments, Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate demonstrated significant modulation of TLR-mediated cytokine production. For instance, it increased the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages exposed to bacterial lipopolysaccharides (LPS) .

- Animal Models : In vivo studies using murine models showed that administration of this compound resulted in enhanced resistance to infections by promoting TLR-mediated immune responses. Specifically, mice treated with the compound exhibited lower bacterial loads and improved survival rates in sepsis models .

- Pharmacological Profiles : The compound's pharmacological profile indicates potential applications in treating infectious diseases and possibly in cancer immunotherapy due to its ability to stimulate immune responses .

Table 1: Summary of Biological Activity Studies

Table 2: Chemical Suppliers and Pricing

| Supplier | Product Code | Quantity | Price (USD) |

|---|---|---|---|

| TRC | E678408 | 1 mg | $90 |

| ApexBio Technology | A3881 | 10 mg | $300 |

| ChemScene | CS-0290 | 5 mg | $132 |

Case Study 1: Immunomodulation in Sepsis

A study conducted on a sepsis model indicated that Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate significantly improved survival rates compared to control groups. The mechanism was attributed to enhanced TLR signaling that upregulated the expression of genes involved in inflammation and pathogen clearance .

Case Study 2: Cancer Therapy Potential

Another investigation assessed the compound's potential in cancer therapy, where it was found to enhance the efficacy of chemotherapeutic agents through TLR modulation. This suggests a dual role where it not only boosts immune response but also sensitizes tumors to treatment .

Q & A

Q. What are the recommended storage conditions for Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate to ensure stability?

The compound should be stored at -20°C in its dry form. Solutions prepared in DMSO should be used within one month to avoid degradation. Long-term stability in solution is not guaranteed, even at -20°C .

Q. What analytical methods are used to confirm the purity and identity of this compound?

High-Performance Liquid Chromatography (HPLC) is the primary method for purity verification (≥98%), supplemented by nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight validation .

Q. What is the solubility profile of Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate?

The compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 2 mg/mL when warmed. Similar benzazepine derivatives exhibit limited solubility in aqueous buffers, necessitating organic solvents for dissolution .

Q. What are the primary biological targets of this compound?

It acts as a PPAR pan-agonist , modulating peroxisome proliferator-activated receptors (PPAR-α, -δ, and -γ), which are critical regulators of lipid metabolism and glucose homeostasis .

Advanced Research Questions

Q. How can researchers optimize the synthesis of Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate, particularly for introducing the perfluoroethyl group?

Synthetic strategies involve:

- Protective group chemistry to preserve reactive sites during fluorination.

- Controlled reaction conditions (e.g., temperature < 60°C, pH 7–8) to minimize side reactions.

- Purification via column chromatography or recrystallization to isolate the product .

Q. What methodologies are recommended for validating target engagement in PPAR-related studies?

- Competitive binding assays using radiolabeled ligands to measure affinity for PPAR subtypes.

- Gene expression profiling (e.g., qPCR) to assess downstream metabolic markers.

- Co-crystallization studies with PPAR ligand-binding domains to confirm structural interactions .

Q. How can structural characterization resolve tautomeric or conformational ambiguities in this compound?

- X-ray crystallography using programs like SHELXL for refinement and structure determination.

- Dynamic NMR spectroscopy to detect tautomeric equilibria in solution.

- Computational modeling (e.g., DFT) to predict stable conformers .

Q. What strategies address discrepancies in biological activity data across studies?

Q. How does the perfluoroethyl substituent influence pharmacokinetic properties?

The perfluoroethyl group enhances metabolic stability by resisting cytochrome P450 oxidation and increases lipophilicity , improving membrane permeability. However, it may reduce aqueous solubility, requiring formulation optimization .

Q. What structural analogs of this compound have been studied, and how do substituents affect target selectivity?

- TL8-506 (3-cyanophenyl substituent): A TLR8-selective agonist, highlighting the impact of electron-withdrawing groups on immune activation .

- PPAR pan-agonists with alkyl chains: Demonstrate how fluorination alters receptor binding kinetics and selectivity .

- Comparative Structure-Activity Relationship (SAR) studies are essential to map substituent effects on PPAR vs. TLR8 engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.